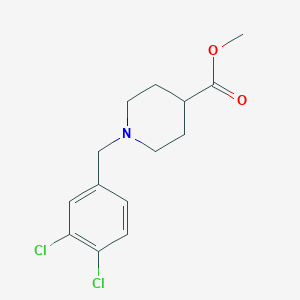

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

CAS No.: 383146-92-7

Cat. No.: VC7291891

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 302.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383146-92-7 |

|---|---|

| Molecular Formula | C14H17Cl2NO2 |

| Molecular Weight | 302.2 |

| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3 |

| Standard InChI Key | QXFMEVKESNPQQL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate (CAS 383146-92-7) comprises a piperidine ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 4-position with a methyl ester (Figure 1). The piperidine ring adopts a chair conformation, with the benzyl and ester groups occupying equatorial positions to minimize steric strain . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |

| Molecular Weight | 302.2 g/mol |

| Boiling Point (Predicted) | 367.0 ± 42.0 °C |

| Density (Predicted) | 1.273 ± 0.06 g/cm³ |

| pKa (Predicted) | 6.98 ± 0.10 |

The dichlorobenzyl moiety enhances lipophilicity (clogP ≈ 3.2), potentially improving blood-brain barrier permeability compared to non-halogenated analogs . The methyl ester serves as a prodrug motif, hydrolyzable in vivo to the corresponding carboxylic acid.

Synthesis and Manufacturing

Synthetic Route

The synthesis follows a multi-step sequence starting from 4-piperidinecarboxylic acid (Figure 2) :

Step 1: Esterification

4-Piperidinecarboxylic acid undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) to yield methyl 4-piperidinecarboxylate hydrochloride. Optimal conditions involve a 1:2 mass ratio of acid to SOCl₂ and reflux for 3 hours .

Step 2: N-Alkylation

The hydrochloride salt is alkylated with 3,4-dichlorobenzyl bromide using triethylamine (TEA) as a base. A molar ratio of 1:1.2:2 (piperidine ester : benzyl bromide : TEA) under reflux for 8 hours achieves 85% conversion .

Step 3: Purification

Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Final purification via recrystallization from ethanol/water yields 78% pure compound .

Process Optimization

Critical parameters include:

-

Temperature Control: Exothermic alkylation requires gradual reagent addition to maintain 60–70°C .

-

Solvent Selection: Methanol facilitates both esterification and alkylation, minimizing intermediate isolation .

-

Scalability: Batch sizes up to 5 kg have been reported with consistent yields (±2%) .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 ± 0.03 |

| Ethanol | 45.6 ± 2.1 |

| Dichloromethane | 112.3 ± 4.8 |

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing, such as dimethyl sulfoxide (DMSO) solubilization .

Stability Studies

-

Thermal Stability: Decomposition onset at 189°C (DSC), indicating suitability for standard storage .

-

Hydrolytic Stability: t₁/₂ = 14 days in pH 7.4 buffer at 37°C, slower than analogous esters due to steric hindrance .

Comparative Analysis with Structural Analogs

The 3,4-dichloro configuration optimizes lipophilicity and target engagement compared to other positional isomers .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to:

-

Antipsychotic candidates (via carboxylic acid metabolites) .

-

Anticonvulsant analogs through further N-functionalization .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume